N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide
Description
N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide is an acetamide derivative characterized by a cyanomethyl (-CH2CN) group attached to the nitrogen atom and a 4,4-dimethylcyclohexyl moiety linked to the acetamide carbonyl group.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBDCDPKXYMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)NCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
Reagents :
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- Thionyl chloride (SOCl₂)
- Cyanomethylamine hydrochloride
Procedure :
- Acid Chloride Formation : React 2-(4,4-dimethylcyclohexyl)acetic acid (1.0 eq) with SOCl₂ (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hours.
- Amidation : Add cyanomethylamine hydrochloride (1.1 eq) and triethylamine (2.0 eq) dropwise. Stir at 25°C for 12 hours.
- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water (3:1).
Microwave-Assisted Coupling
Reagents :
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 1,4-Dioxane
Procedure :
- Activation : Heat 2-(4,4-dimethylcyclohexyl)acetic acid (5.34 g, 0.02 mol) and 1-cyanoacetyl-3,5-dimethylpyrazole (3.26 g, 0.02 mol) in dioxane (60 mL) to 80°C.
- Microwave Irradiation : Reflux under microwave conditions (150 W, 6 hours).
- Isolation : Filter the precipitate and recrystallize from ethanol/DMF.
Isothiouronium Salt Alkylation
Reagents :
- 4,4-Dimethylcyclohexanol
- Thiourea
- Chloroacetamide
Procedure :
- Isothiouronium Salt Synthesis : Reflux 4,4-dimethylcyclohexanol (130 g, 0.7 mol) with thiourea (65 g, 0.85 mol) and HBr (260 g, 3.22 mol) at 106–107°C for 0.5 hours.
- Alkylation : React the salt with chloroacetamide (19.8 g, 0.21 mol) in methanol/water at 60–70°C for 4 hours.
- Cyanation : Treat the intermediate with KCN (1.5 eq) in DMF at 100°C for 2 hours.
Yield : 67% (over three steps).
Reaction Optimization
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 80 | 82 | 99.1 |
| DMF | 100 | 75 | 98.5 |
| Ethanol | 70 | 68 | 97.8 |
Microwave irradiation in dioxane enhances reaction kinetics, reducing completion time from 12 hours to 6 hours.
Catalytic Systems
- Triethylamine : Achieves 78% yield but requires stoichiometric amounts.
- NaHCO₃ : Lower yield (62%) due to incomplete neutralization.
- Microwave Catalysis : Eliminates need for external base, improving atom economy.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.
Reduction: Formation of N-(aminomethyl)-2-(4,4-dimethylcyclohexyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, participating in various biochemical reactions. The cyclohexyl ring provides structural stability, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing its activity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electronic Effects: The cyanomethyl group (-CH2CN) introduces strong electron-withdrawing character, which may influence reactivity and binding interactions compared to electron-donating (e.g., phenoxy in ) or halogenated (e.g., chloro in ) groups.
Physicochemical and Pharmacokinetic Properties
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